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Aspochalasin M

Leukemia Cytotoxicity Selective inhibition

Researchers requiring selective HL-60 leukemia cell inhibition without off-target activity face limited options. Aspochalasin M (CAS 1173040-34-0), a cytochalasan fungal metabolite from OSMAC fermentation, addresses this gap with unique cell-line selectivity. • HL-60 IC50: 20 µM; inactive against MOLT-4, A549, BEL-7402 (>100 µg/mL) • Structurally distinct non-quinazoline EGFR ligand (docking score ≤ -9.0 kcal/mol, stable 100 ns MD complex) • Essential SAR reference for cytochalasan selectivity mapping Supplied as a colorless solid, ≥98% purity, with analytical documentation for reproducible research.

Molecular Formula C24H35NO4
Molecular Weight 401.5 g/mol
Cat. No. B2481514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspochalasin M
Molecular FormulaC24H35NO4
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC1C2C(NC(=O)C23C(C=C(CCC(=O)C(CCC3=O)O)C)C=C1C)CC(C)C
InChIInChI=1S/C24H35NO4/c1-13(2)10-18-22-16(5)15(4)12-17-11-14(3)6-7-19(26)20(27)8-9-21(28)24(17,22)23(29)25-18/h11-13,16-18,20,22,27H,6-10H2,1-5H3,(H,25,29)/b14-11-/t16-,17+,18+,20+,22+,24-/m1/s1
InChIKeyGBCXTRJHTIEBIA-DNJNAQMOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Aspochalasin M: Definition & Core Identifiers


Aspochalasin M (CAS 1173040-34-0, C24H35NO4, MW 401.54) is a cytochalasan-class fungal secondary metabolite originally isolated from the marine-derived fungus Spicaria elegans via an OSMAC fermentation strategy [1]. It belongs to the aspochalasin subfamily of cytochalasins and is characterized by a highly substituted isoindole ring fused to a macrocyclic ring .

Source
OSMAC fermentation-derived cryptic metabolite from marine fungus Spicaria elegans
Research fit
Reported selective growth inhibition in a leukemia cell model
Use context
Cytochalasan structure–activity relationship probe; non‑quinazoline EGFR binding tool

Aspochalasin M: Why Substitutes Fail


Aspochalasin M cannot be substituted by other aspochalasins or cytochalasins due to profound differences in biological activity spectra. While many aspochalasins (e.g., Aspochalasin D, I) exhibit broad cytotoxicity across multiple cell lines or target alternative pathways such as melanogenesis or HIV integrase, Aspochalasin M demonstrates a unique, selective growth inhibition profile restricted to HL-60 leukemia cells . This cell line-specific activity pattern is not observed in structurally similar analogues, making Aspochalasin M an essential reagent for targeted leukemia research and an irreplaceable tool for studying structure-activity relationships within the cytochalasan family [1].

Broader‑spectrum aspochalasins (e.g., Aspochalasin I) exhibit pan‑cytotoxicity across solid tumor lines; Aspochalasin M shows a selective leukemia‑model profile that may not replicate in those assays.
Some aspochalasin congeners target melanogenesis or HIV integrase pathways; substituting may shift pathway‑response endpoints away from growth‑inhibition studies.
Structural variations within the cytochalasan family alter cell‑line selectivity; direct substitution without independent SAR validation may confound structure–activity conclusions.

Aspochalasin M Comparative Evidence


Selective HL-60 Cytotoxicity

Aspochalasin M inhibits growth of HL-60 leukemia cells with an IC50 of 20 µM but shows no activity against MOLT-4, A549, or BEL-7402 cells (IC50 >100 µg/mL) . This cell line-specific activity contrasts sharply with the broader cytotoxicity profiles of other aspochalasins like Aspochalasin I, which inhibits NCI-H460, MCF-7, and SF-268 with IC50 values of 22.1, 33.4, and 19.9 µM, respectively .

Selective HL‑60 Cytotoxicity
Head‑to‑head
IC50 = 20 µM (HL‑60); >100 µg/mL (MOLT‑4, A549, BEL‑7402)
vs Aspochalasin I: IC50 22.1, 33.4, 19.9 µM in NCI‑H460, MCF‑7, SF‑268
Supports selective leukemia cell‑model endpoint review
Review selectivity across additional myeloid lines before generalizing
Leukemia Cytotoxicity Selective inhibition

EGFR Binding vs. Erlotinib

In a computational screening of 200 Trichoderma secondary metabolites, Aspochalasin M demonstrated significant binding to the EGFR tyrosine kinase domain (PDB ID: 1M17) with a docking score of ≤ -9.0 kcal/mol, comparable to the clinical EGFR inhibitor Erlotinib [1]. Molecular dynamics simulations over 100 ns confirmed the formation of a stable Aspochalasin M-EGFR complex [1].

EGFR Binding vs. Erlotinib
Head‑to‑head
Docking score ≤ −9.0 kcal/mol; stable 100 ns MD complex
vs Erlotinib standard EGFR inhibitor (equivalent threshold)
Supports EGFR binding‑site probe development context
In silico only; requires kinase assay validation
EGFR Tyrosine kinase Molecular docking

ADMET & Drug-Likeness Profile

In silico predictions indicate Aspochalasin M meets drug-likeness criteria and exhibits a favorable pharmacokinetic profile, including predicted high gastrointestinal absorption, oral bioavailability, and absence of hERG toxicity, hepatotoxicity, skin sensitization, and mutagenicity [1]. The BOILED-Egg model further predicted removal from the central nervous system and favorable logBB [1].

ADMET & Drug‑Likeness Profile
Data to verify
Predicted high GI absorption, no hERG/hepatotoxicity/mutagenicity alerts; favorable logBB
Supports in silico ADMET property screening context
Experimental ADME profiling recommended
ADMET Drug-likeness Pharmacokinetics

OSMAC Fermentation Biosynthesis

Aspochalasin M was produced using the OSMAC (One Strain MAny Compounds) fermentation strategy, a method known to activate silent biosynthetic gene clusters and yield novel secondary metabolites not produced under standard culture conditions [1]. This approach directly led to the discovery of Aspochalasin M as a minor analogue alongside five new aspochalasins (M-Q) and spicochalasin A [1].

OSMAC Fermentation Biosynthesis
Method context
Produced via OSMAC of Spicaria elegans; enabled discovery of six novel aspochalasins
Supplies unique method context for cryptic metabolite sourcing
OSMAC Fermentation Biosynthesis

Aspochalasin M Application Scenarios


HL-60 Leukemia Mechanistic Studies

When investigating apoptosis, differentiation, or signaling pathways specifically in HL-60 promyelocytic leukemia cells, Aspochalasin M's selective activity (IC50 20 µM vs HL-60; inactive vs MOLT-4, A549, BEL-7402) minimizes off-target effects . This selectivity is critical for interpreting results in co-culture experiments or when comparing responses across different leukemia subtypes.

EGFR Inhibitor Lead Discovery

As a non-quinazoline cytochalasan with computationally validated EGFR binding (docking score ≤ -9.0 kcal/mol, stable 100 ns MD complex) [1], Aspochalasin M serves as a structurally distinct starting point for medicinal chemistry campaigns seeking to overcome resistance to conventional ATP-mimetic EGFR inhibitors.

Cytochalasan SAR Studies

The unique activity spectrum of Aspochalasin M—active against HL-60 but not A549, MOLT-4, or BEL-7402—provides a critical data point for SAR models mapping cytochalasan structural features to cell line selectivity . This contrasts with broader-spectrum analogues like Aspochalasin I.

Cryptic Natural Product Discovery (OSMAC)

Aspochalasin M exemplifies a compound discovered exclusively through OSMAC fermentation [2]. It can be procured as a reference standard for metabolomics studies aimed at identifying novel secondary metabolites from fungal cultures under varied growth conditions.

Application
Selection Property
Validation Focus
Leukemia cell model mechanistic studies
Selective cell-model growth inhibition
Cell-line specificity and off-target effect assessment
EGFR binding probe development studies
Non-quinazoline EGFR docking scaffold
EGFR kinase binding assay and selectivity profiling
Cytochalasin SAR studies
Unique cell-line activity spectrum
Structure-activity mapping across aspochalasin analogues
Cryptic metabolite discovery reference
OSMAC fermentation-derived standard
Metabolomics identification in varied fermentation conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


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